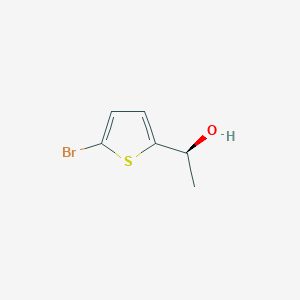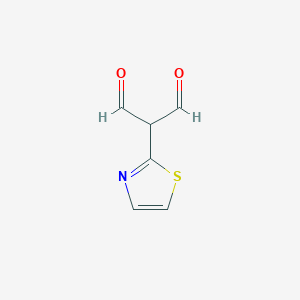
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Vue d'ensemble
Description
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane: is a fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 192.18 g/mol and a molecular formula of C9H11F3O . This compound is known for its high purity and versatility in advanced chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds .
Industrial Production Methods: : Industrial production methods for this compound typically involve bulk custom synthesis and procurement . The process ensures high purity and consistency, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: : trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include radical trifluoromethylation agents, which play a significant role in pharmaceuticals, agrochemicals, and materials .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can lead to the formation of various fluorinated intermediates .
Applications De Recherche Scientifique
Chemistry: : In chemistry, trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is used as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: : Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances the biological activity and stability of the compounds .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism by which trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. This interaction can influence various pathways, enhancing the compound’s stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other fluorinated cyclohexanes and ethynyl derivatives .
Uniqueness: : The presence of the trifluoromethoxy group in trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and biological activity .
Propriétés
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVNYMMHABSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241845 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231663-36-6 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)






![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)

